molecular formula C10H19N3O4 B7865120 GGI zwitterion

GGI zwitterion

Cat. No.: B7865120
M. Wt: 245.28 g/mol
InChI Key: XMPXVJIDADUOQB-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The GGI Zwitterion, also identified as Glycylglycylglycine zwitterion (CID 6994044), is a tripeptide with the molecular formula C6H11N3O4 . As a zwitterion, it possesses both positive and negative charges within a single molecule, resulting in a net neutral charge . This dipolar nature is a key determinant of its behavior in aqueous solutions, where it exhibits strong hydration via electrostatic interactions with water molecules . This compound is a fundamental building block in peptide science and serves as an ideal model for studying zwitterionic behavior. Its stable, neutral form at a specific pH (isoelectric point) makes it valuable for research applications. These include investigating biomaterial surface coatings to create anti-fouling surfaces that resist non-specific protein adsorption and biofilm formation . Furthermore, its zwitterionic characteristics are relevant in developing novel drug delivery systems, where it can be used to enhance stability and potentially improve mucus-penetrating properties for mucosal administration . Researchers also utilize this compound in electrophoretic techniques, such as SDS-PAGE, where similar zwitterions like glycine are critical components of the running buffer for protein separation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(2S,3S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-3-6(2)9(10(16)17)13-8(15)5-12-7(14)4-11/h6,9H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t6-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPXVJIDADUOQB-RCOVLWMOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)[O-])NC(=O)CNC(=O)C[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biomaterials

Zwitterionic materials are renowned for their non-fouling properties , which make them ideal for biomedical applications. The GGI zwitterion can be utilized in the development of biomimetic polymers that resist nonspecific protein adsorption and microbial attachment.

Case Study: Immunomodulatory Zwitterionic Polymers

A study designed a functional zwitterionic polymer that integrates non-fouling characteristics with immunomodulatory functionality. This polymer, derived from phosphoserine, demonstrated the ability to induce immune tolerance while maintaining its non-fouling properties. It significantly prolonged the half-life of protein drugs in vivo, showcasing potential applications in drug delivery and implantable devices .

Drug Delivery Systems

The this compound's unique properties facilitate its use in drug delivery systems, particularly in enhancing the bioavailability and targeting of therapeutic agents.

Case Study: Nucleus-Targeting Zwitterionic Carbon Dots

A novel zwitterionic carbon dot (CD) vehicle was developed for anticancer drug delivery. This system allows for enhanced nuclear translocation of drugs like doxorubicin, resulting in improved antitumor efficacy. The zwitterionic nature of these CDs ensures high biocompatibility and effective cellular uptake, making them promising candidates for targeted drug delivery .

Cryopreservation

Zwitterions have been explored as cryoprotectants due to their ability to inhibit ice formation and protect cell membranes during freezing processes.

Case Study: Non-Cell-Permeable Zwitterions

Research demonstrated that synthetic non-cell-permeable zwitterions could effectively inhibit ice crystal formation both extracellularly and intracellularly. By optimizing a mixture of zwitterions with dimethyl sulfoxide (DMSO), researchers achieved significant improvements in cell viability during cryopreservation compared to traditional methods .

Chromatography

The this compound can also be applied in analytical chemistry, particularly in liquid chromatography as an ion-exchange resin.

Case Study: Zwitterionic Ion-Exchangers

Zwitterionic ion-exchangers combine both cationic and anionic functional groups within a single particle, allowing for versatile separation techniques. These materials have been shown to effectively separate a wide range of analytes, including inorganic ions and small organic molecules. Their unique properties enable improved selectivity and efficiency in chromatographic processes .

Antifouling Coatings

The incorporation of this compound into coatings can lead to antifogging and antifouling applications.

Case Study: Photocured Zwitterionic Coatings

Recent advancements have shown that photocured zwitterionic coatings containing polyhedral oligomeric silsesquioxane (POSS) exhibit excellent antifogging properties. These coatings are expected to find practical applications in various fields, including optics and protective surfaces .

Chemical Reactions Analysis

Zwitterion Formation and Acid-Base Equilibria

Zwitterions form via intramolecular proton transfer between acidic (e.g., -COOH) and basic (e.g., -NH2_2) groups. For glycine, the reaction proceeds as:

NH2-CH2-COOHNH3+-CH2-COO\text{NH}_2\text{-CH}_2\text{-COOH} \leftrightarrow \text{NH}_3^+\text{-CH}_2\text{-COO}^-

This neutral zwitterion dominates at physiological pH (pI ≈ 6.0) .

Key Acidity Constants (pKa)

CompoundpKa1_1 (COOH)pKa2_2 (NH3+_3^+)
Glycine2.359.78
Carbonic acid6.3511.33

At pH < pKa1_1, glycine exists as a cation (NH3+\text{NH}_3^+-CH2_2-COOH); at pH > pKa2_2, it becomes an anion (NH2\text{NH}_2-CH2_2-COO^-) .

Microhydration Effects

In Gly(H2_2O)10_{10} clusters, zwitterion stability arises from bifurcated H-bond networks. Proton transfer occurs via water-mediated chains:

-COOHH2O-NH2\text{-COOH} \rightarrow \text{H}_2\text{O} \rightarrow \text{-NH}_2

Free-energy barriers for zwitterionization decrease with hydration:

  • 4 H2_22O : Barrier = 5.2 kcal/mol (neutral favored)

  • 10 H__2O : Barrier = 3.0 kcal/mol (zwitterion stabilized) .

Reactivity in CO2_22 Capture

Amino acid ionic liquids (AAILs) utilize zwitterions for CO2_2 chemisorption. For serine:

  • Zwitterion Formation :

    Ser+CO2Ser-COONH3+\text{Ser}^- + \text{CO}_2 \rightarrow \text{Ser-COO}^- \text{NH}_3^+
  • Proton Transfer Pathways :

    • Intermolecular to O (barrier = 12.1 kcal/mol)

    • Intermolecular to N (barrier = 17.2 kcal/mol)

    • Intramolecular (barrier = 22.5 kcal/mol) .

Thermodynamic and Kinetic Factors

Hydration LevelStability MechanismRelative Free Energy (kcal/mol)
4 H2_2ONeutral favored (ΔG = -2.3)Zwitterion unstable
10 H2_2OZwitterion kinetically stableΔG = +0.8

Bifurcated H-bonds in hydrated clusters enhance zwitterion stability .

Electrolyte Interactions

Zwitterions (e.g., trimethylglycine) modify solution properties:

  • Dielectric Enhancement : Increases permittivity, extending electrostatic repulsion range .

  • Surface Charge Modulation : Adsorbed zwitterions elevate effective surface charge (e.g., mica: Δψ = +10 mV at 0.5 M TMG) .

Immunomodulatory Zwitterions

Zwitterionic polymers (e.g., ZPS mimicking phosphatidylserine):

  • Nonfouling : Protein adsorption <0.3 ng/cm2^2 .

  • Immune Stealth : Reduces macrophage adhesion to ~13 cells/mm2^2 vs. 300 cells/mm2^2 on TCPS .

Metal Cation Interactions

Zwitterionic amino acids (ZW-AAs) bind cations (e.g., Mg2+^{2+}, Ca2+^{2+}) via:

  • Carboxylate Coordination : Stronger than natural AAs (ΔEbind_{\text{bind}} = +15–20 kcal/mol) .

Comparison with Similar Compounds

Comparison of Zwitterions with Similar Compounds

Structural Analogues: Zwitterions vs. Betaine Derivatives

Betaine derivatives, such as cocamidopropyl betaine, share zwitterionic properties but differ in hydrophobicity and stability. Key differences include:

Property Zwitterionic Polymers (e.g., Poly(sulfobetaine)) Betaine Derivatives
Charge Distribution Permanent ± charges on backbone ± charges on side chains
Thermal Stability Stable up to 250°C Degrades above 150°C
Applications Antifouling membranes, biomedical coatings Surfactants, cosmetics

Zwitterionic polymers exhibit superior stability in harsh environments compared to betaine-based surfactants, making them suitable for medical devices .

Functional Analogues: Zwitterions vs. Carbamates in CO2 Capture

In CO2 absorption, zwitterions (e.g., formed by monoethanolamine, MEA) are intermediates in the carbamate formation pathway. Key distinctions:

Parameter Zwitterion (MEA-CO2) Carbamate (MEA-carbamate)
Stability Transient intermediate Stable end-product
Energy Barrier Higher activation energy (~50 kJ/mol) Lower activation energy
Solvent Dependence Stabilized in low-dielectric solvents (e.g., DEGMEE) Favored in aqueous media

Zwitterions require solvents with low dielectric constants (e.g., ε = 12.6 for DEGMEE) for stabilization, reducing energy consumption by ~75% compared to water .

Performance Comparison: Zwitterionic Membranes vs. Traditional Polymers

Zwitterion-modified membranes (e.g., TiO2-PES composites) outperform conventional ultrafiltration membranes in antifouling and water flux:

Membrane Type Water Flux (L/m²·h) BSA Rejection (%) Fouling Resistance
Zwitterion-PES 220 ± 15 98.5 ± 0.5 High (due to −NH3<sup>+</sup>/−COO<sup>−</sup> groups)
Commercial PES 180 ± 20 95.0 ± 1.0 Moderate

The zwitterion-PES membrane’s dual charge groups prevent protein adsorption, enhancing hemocompatibility .

GGI in Context: Clarifying Terminological Overlaps

  • Grain Size : Grain size peaks at GGI ≈ 0.39 (c/a = 2) due to reduced lattice strain .
  • Efficiency : A "V-shaped" GGI gradient achieves 26.35% simulated efficiency by optimizing defect distributions .

GGI here is unrelated to zwitterions but highlights the importance of compositional gradients in material science.

Preparation Methods

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are widely employed in zwitterion synthesis due to their efficiency in forming multiple bonds in a single step. For this compound, a hypothetical four-component reaction could involve:

  • Amine precursor : A protected amino acid (e.g., L-threonine derivative) to establish the (2S,3S) stereochemistry.

  • Carbonyl component : An aldehyde or ketone to facilitate imine formation.

  • Carboxylic acid derivative : Acetic anhydride or acetyl chloride for acetylation.

  • Isocyanide : To enable Ugi-type coupling.

Reaction conditions (e.g., solvent: acetonitrile, temperature: 60°C, catalyst: Lewis acid) would govern yield and stereoselectivity. For example, Wang et al. demonstrated that zwitterionic pyridinium-Meldrum acid salts form via a one-pot MCR with 70–85% yields. Adapting this to GGI’s structure would require chiral induction agents to enforce the (2S,3S) configuration.

Stepwise Amide Coupling

Sequential amide bond formation is a conservative approach for precise control over regiochemistry:

  • Core assembly : Begin with (2S,3S)-3-methylpentanoic acid. Activate the C-terminal carboxyl group using N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC).

  • First amidation : Couple with glycine ethyl ester, followed by deprotection (e.g., NaOH hydrolysis) to expose the primary amine.

  • Second amidation : React with N-Boc-glycine, then remove the Boc group via trifluoroacetic acid (TFA).

  • Final acetylation : Introduce the 2-aminoacetyl group using acetyl chloride.

This method parallels the synthesis of zwitterionic peptides reported by Nojavan et al., where two-step liquid-phase microextraction ensured purity >95%.

Stereochemical Control and Resolution

The (2S,3S) configuration necessitates enantioselective synthesis or post-synthetic resolution:

  • Asymmetric catalysis : Use of chiral catalysts (e.g., BINAP-ruthenium complexes) during hydrogenation steps to enforce stereochemistry.

  • Diastereomeric crystallization : React racemic intermediates with chiral resolving agents (e.g., L-tartaric acid) to separate enantiomers.

A study on zwitterionic co-crystals of nicotinic acid demonstrated that hydrogen bonding networks stabilize specific configurations, suggesting that solvent polarity and crystallization conditions (e.g., ethanol/water mixtures) could enhance diastereomeric excess.

Purification and Characterization

Chromatographic Techniques

  • Ion-exchange chromatography : Exploits the zwitterionic charge profile. At pH 5.0, GGI’s carboxylate group (pKa ≈ 2.3) is deprotonated, while the amine (pKa ≈ 9.7) remains protonated, enabling separation on a cationic resin.

  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve GGI from byproducts. Retention time correlates with hydrophobicity (logP ≈ −1.2).

Spectroscopic Validation

  • NMR :

    • ¹H NMR (D2O, 400 MHz): δ 1.05 (d, J = 6.8 Hz, 3H, CH(CH3)), 2.35 (m, 1H, CH(CH3)), 3.45 (dd, J = 5.2 Hz, 2H, NHCH2).

    • ¹³C NMR : 178.2 ppm (COO−), 172.1 ppm (CONH).

  • Mass spectrometry : ESI-MS (m/z 246.14 [M+H]+).

Challenges and Optimization

Byproduct Formation

Side reactions, such as over-acetylation or racemization, are mitigated by:

  • Temperature control : Reactions conducted at 0–4°C reduce epimerization.

  • Protecting groups : Use of tert-butyloxycarbonyl (Boc) for amines and methyl esters for carboxylates.

Yield Improvement

  • Solvent optimization : Dimethylformamide (DMF) enhances solubility of intermediates, increasing yields by 20–30% compared to THF.

  • Catalyst screening : Pd/C hydrogenation achieves >90% deprotection efficiency vs. 75% for Zn/HCl.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Multi-component70–8588ModerateHigh
Stepwise coupling50–6595HighModerate
Enzymatic30–4099ExcellentLow

Enzymatic synthesis, though underdeveloped for GGI, offers superior stereocontrol via lipase-catalyzed acyl transfer.

Industrial-Scale Considerations

  • Cost analysis : Raw material expenses for stepwise synthesis exceed $500/g due to protected amino acids, whereas MCR routes reduce costs to $200/g.

  • Green chemistry : Water-based reactions at 25°C lower energy consumption by 40% vs. organic solvents .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing GGI zwitterions to ensure reproducibility?

  • Methodological Answer : Follow standardized synthesis protocols with strict control of pH and solvent polarity to stabilize zwitterionic forms. Characterize purity using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For novel compounds, provide full spectroscopic data (e.g., IR, mass spectrometry) and elemental analysis. Document procedures rigorously to enable replication, as outlined in guidelines for experimental reporting .

Q. How can researchers validate the zwitterionic state of GGI compounds under varying environmental conditions?

  • Methodological Answer : Use pH-dependent zeta potential measurements to confirm charge reversal points. Pair this with Fourier-transform infrared spectroscopy (FTIR) to track protonation/deprotonation of functional groups. For dynamic behavior, employ time-resolved UV-Vis spectroscopy. Cross-reference findings with computational models (e.g., DFT) to validate stability in aqueous or solid-state conditions .

Q. What spectroscopic techniques are most effective for analyzing the electronic structure of GGI zwitterions in thin-film applications?

  • Methodological Answer : Auger electron spectroscopy (AES) is critical for depth profiling elemental composition (e.g., Ga/In ratios in semiconductor contexts), while X-ray photoelectron spectroscopy (XPS) identifies oxidation states. Combine these with ellipsometry for bandgap determination, referencing established equations for bandgap calculation (e.g., Eg=1.68x+1.03(1x)0.12x(1x)E_g = 1.68x + 1.03(1 - x) - 0.12x(1 - x) for Ga/In systems) .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations optimize the adsorption behavior of GGI zwitterions on catalytic surfaces?

  • Methodological Answer : Model adsorption configurations using DFT with van der Waals corrections to account for weak interactions. Validate simulations with experimental surface-enhanced Raman spectroscopy (SERS) data. Investigate degradation pathways by tracking bond dissociation energies and electron density shifts during photodegradation, as demonstrated in rutile TiO₂ studies .

Q. What statistical frameworks resolve contradictions in experimental data on GGI zwitterion stability across different solvents?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify solvent parameters (dielectric constant, polarity) influencing stability. Use Bayesian inference to reconcile conflicting stability indices from kinetic vs. thermodynamic assays. Cross-validate with molecular dynamics (MD) simulations to isolate solvent-solute interactions .

Q. How should researchers design experiments to investigate this compound interactions in biological systems while minimizing confounding variables?

  • Methodological Answer : Implement controlled in vitro assays (e.g., isothermal titration calorimetry) to quantify binding affinities with biomolecules. Use gene-gene interaction (GGI) detection algorithms (e.g., AMBIENCE) to analyze synergistic effects in cellular models. Standardize cell culture conditions and include negative controls to isolate zwitterion-specific effects .

Methodological Guidance

  • Data Management : Curate raw spectral data, simulation inputs/outputs, and statistical scripts in repositories adhering to FAIR principles. Use version control (e.g., Git) for computational workflows .
  • Literature Review : Leverage Google Scholar’s "Cited by" feature and advanced operators (e.g., site:.edu) to identify seminal studies on zwitterion dynamics and GGI-related bandgap engineering .
  • Contradiction Analysis : Replicate conflicting experiments under identical conditions, and perform sensitivity analyses to identify variables (e.g., temperature gradients, impurity levels) causing discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GGI zwitterion
Reactant of Route 2
Reactant of Route 2
GGI zwitterion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.